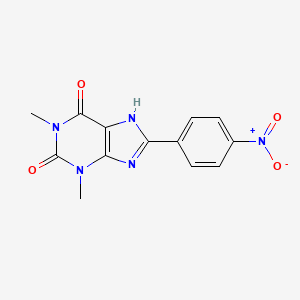
1,3-Dimethyl-8-(4-nitrophenyl)-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a purine core The purine core is substituted with two methyl groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-nitrobenzyl chloride.
Nucleophilic Substitution: The 1,3-dimethylxanthine undergoes nucleophilic substitution with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nitric acid and sulfuric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Reduction: 1,3-Dimethyl-8-(4-amino-phenyl)-3,7-dihydro-purine-2,6-dione.
Oxidation: Oxidized derivatives of the methyl groups, such as carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
科学的研究の応用
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting purinergic receptors.
Biological Research: It is used as a tool compound to study the biological pathways involving purine derivatives and their interactions with cellular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of enzyme action and to develop enzyme inhibitors.
作用機序
The mechanism of action of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as purinergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. The nitro group and the purine core play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine core with three methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar purine core with two methyl groups.
8-Phenyltheophylline: Similar structure with a phenyl group attached to the purine core.
Uniqueness
1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is unique due to the presence of the nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
1094-63-9 |
|---|---|
分子式 |
C13H11N5O4 |
分子量 |
301.26 g/mol |
IUPAC名 |
1,3-dimethyl-8-(4-nitrophenyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H11N5O4/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(6-4-7)18(21)22/h3-6H,1-2H3,(H,14,15) |
InChIキー |
GZKNQJOZTRVLIX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


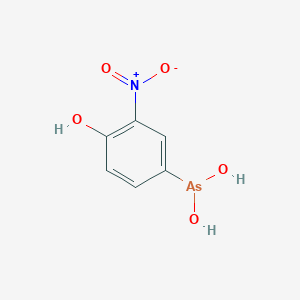
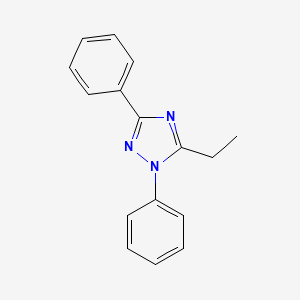

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
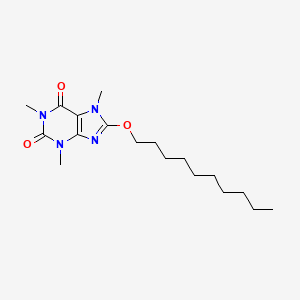



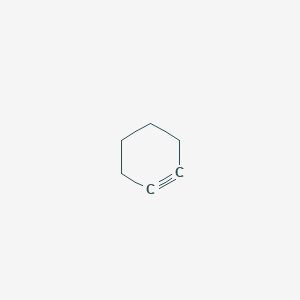


![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)

